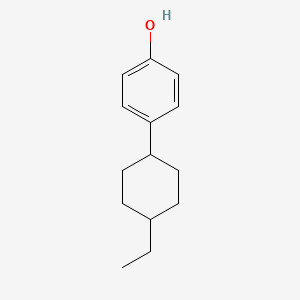

4-(trans-4-Ethylcyclohexyl)phenol

概要

説明

4-(trans-4-Ethylcyclohexyl)phenol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is a phenolic compound characterized by the presence of a phenol group attached to a trans-4-ethylcyclohexyl group. This compound is known for its applications in various scientific fields, including chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

4-(trans-4-Ethylcyclohexyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions . For example, the reaction of 4-chlorophenol with trans-4-ethylcyclohexyl bromide in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

4-(trans-4-Ethylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Brominated or nitrated phenols

科学的研究の応用

Liquid Crystal Applications

One of the prominent applications of 4-(trans-4-Ethylcyclohexyl)phenol is in liquid crystal displays (LCDs). Research indicates that this compound can be used to achieve stable and uniform vertical orientations of liquid crystal molecules. Specifically, it has been incorporated into polymer films that facilitate vertical alignment, which is crucial for enhancing the performance of LCDs. The dielectric anisotropy of these materials can be finely tuned by varying the concentration of this compound, leading to improved electro-optical properties in liquid crystal cells .

Case Study: Polymer Films for LCDs

A study demonstrated that incorporating 15 mol% or more of this compound into a polymer matrix resulted in significant improvements in the alignment and stability of liquid crystals. The resulting films exhibited lower glass transition temperatures (Tg), which is advantageous for processing and application in electronic devices. This property allows for the fabrication of thin films at lower temperatures, thereby reducing energy consumption during manufacturing .

Polymer Synthesis

In addition to its applications in liquid crystals, this compound serves as a functional monomer in the synthesis of various polymers. It has been utilized in creating polystyrene derivatives through free radical polymerization processes. The presence of this compound contributes to the solubility and thermal properties of the resulting polymers, making them suitable for use as coatings and adhesives .

Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Tg (°C) | Solubility | Application Area |

|---|---|---|---|

| Polystyrene Derivative | 87.2 | THF, DMAc | Coatings, Thin Films |

| PECH (Polystyrene with Side Groups) | 83.8 | Various Organic Solvents | LCDs, Adhesives |

The table above summarizes key properties of polymers synthesized with this compound, illustrating their versatility across different applications.

Emerging research suggests that compounds similar to this compound may exhibit biological activities, including potential estrogen receptor modulation. This aspect opens avenues for exploring its use in pharmaceuticals or as a biochemical tool in research settings. The selective interaction with estrogen receptors could have implications for developing treatments related to hormonal imbalances or certain cancers .

作用機序

The mechanism of action of 4-(trans-4-Ethylcyclohexyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The compound’s effects are mediated by its ability to undergo electrophilic aromatic substitution and other reactions that modify its structure and reactivity .

類似化合物との比較

4-(trans-4-Ethylcyclohexyl)phenol can be compared with other similar compounds, such as:

- 4-(trans-4-Propylcyclohexyl)phenol

- 4-(trans-4-Butylcyclohexyl)phenol

- 4-(trans-4-Amylcyclohexyl)phenol

These compounds share a similar phenolic structure but differ in the length of the alkyl chain attached to the cyclohexyl group . The uniqueness of this compound lies in its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in liquid crystal technology and materials science .

生物活性

4-(trans-4-Ethylcyclohexyl)phenol, also known by its CAS number 89100-78-7, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which consists of a phenolic ring substituted with a trans-4-ethylcyclohexyl group. This configuration may influence its interaction with biological targets and its overall activity.

Target Interactions

Similar compounds have been shown to interact with various biological receptors and enzymes. The following mechanisms are proposed for this compound:

- Estrogen Receptor Modulation : Compounds in this class may act as selective modulators of estrogen receptors, particularly ERβ, which is implicated in memory consolidation and other neuroprotective effects .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the metabolism of xenobiotics through interactions with cytochrome P450 enzymes.

Biochemical Pathways

The compound influences several biochemical pathways:

- MAPK Pathway : It may modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.

- Gene Expression : Studies indicate that it can alter gene expression profiles, leading to significant changes in cellular behavior.

Pharmacological Properties

The pharmacological properties of this compound suggest a wide range of activities:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory activities by modulating cytokine production in immune cells .

Case Studies and Research Findings

- In Vitro Studies : Research indicates that this compound can effectively inhibit specific enzymes involved in inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage models .

- Animal Models : In animal studies, varying dosages have revealed that low concentrations of the compound can enhance enzyme activity beneficially, while higher concentrations may lead to cytotoxic effects.

- Cellular Effects : Laboratory experiments have demonstrated that this compound can influence cellular metabolism and signaling pathways significantly, suggesting its potential as a therapeutic agent .

Summary of Biological Activities

特性

IUPAC Name |

4-(4-ethylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBFENXGDCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300966 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89100-78-7 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the concentration of 4-(trans-4-Ethylcyclohexyl)phenol in polystyrene derivatives impact liquid crystal orientation?

A1: Research indicates that a minimum concentration of 15 mol% of 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups in polystyrene derivatives is crucial for achieving a stable and uniform vertical orientation of liquid crystal (LC) molecules. [] This finding suggests that the density of the 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups plays a key role in influencing the alignment of LC molecules within the polymer matrix.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。